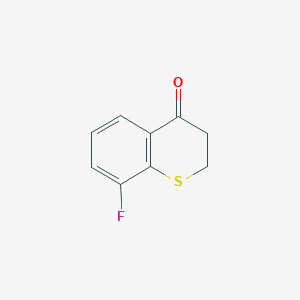

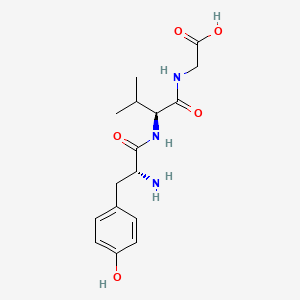

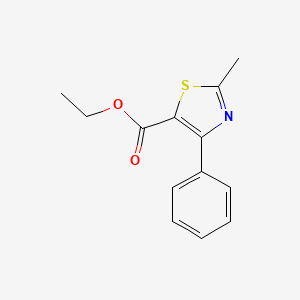

![molecular formula C15H8F6O2 B1337307 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid CAS No. 195457-74-0](/img/structure/B1337307.png)

3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

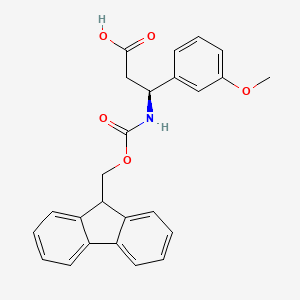

“3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid” is an organic compound with the linear formula (CF3)2C6H3CH2CO2H . It has a molecular weight of 272.14 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives involved the reaction of 3′,5′-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid to form the hydrazone intermediate, which on reaction with the Vilsmeier-Haack reagent formed the pyrazole aldehyde .Molecular Structure Analysis

The molecular structure of “3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid” can be represented by the SMILES string OC(=O)Cc1cc(cc(c1)C(F)(F)F)C(F)(F)F .Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 121-123 °C . It is soluble in methanol .Aplicaciones Científicas De Investigación

Synthesis of Advanced Pharmaceutical Intermediates

This compound serves as a precursor in the synthesis of advanced pharmaceutical intermediates. For instance, it is used in the preparation of ®-[3,5-bis(trifluoromethyl)phenyl] ethanol , a crucial intermediate for the synthesis of Aprepitant , a medication used to prevent chemotherapy-induced nausea and vomiting .

Development of Antimicrobial Agents

Derivatives of this compound have been synthesized as potent growth inhibitors of drug-resistant bacteria. Specifically, pyrazole derivatives containing the 3,5-bis(trifluoromethyl)phenyl moiety have shown effectiveness against MRSA and other resistant strains, highlighting its role in addressing antibiotic resistance .

Biocatalysis

The compound has been utilized in biocatalytic processes. A notable application is the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone , catalyzed by whole cells of Trichoderma asperellum using ethanol and glycerol as dual cosubstrates for cofactor recycling. This process is significant in the production of chiral alcohols, which are valuable in the pharmaceutical industry .

Ligand Synthesis for Metal-Catalyzed Reactions

3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid: is used to synthesize ligands for metal-catalyzed reactions. The strong electron-withdrawing properties of the trifluoromethyl groups can alter the electronic density of ligands, thereby modifying the catalytic effects of the metal centers they are attached to .

Environmental Analysis

The compound is employed in environmental analysis, particularly in the determination of ionic perfluorinated substances and telomers in leachates from landfills and sediment samples. Its use in such analyses is crucial for monitoring environmental pollution and for the study of perfluorinated compounds’ behavior in ecosystems .

Drug Design and Discovery

In drug design, the trifluoromethyl groups of this compound are of particular interest due to their ability to enhance the pharmacological properties of drug molecules. The incorporation of these groups into drug designs has been associated with increased potency, stability, and bioavailability .

Synthesis of Heterocyclic Compounds

The compound is also a building block for the synthesis of heterocyclic compounds, such as pentaamine and bis-heterocyclic libraries. These heterocyclic structures are often key components in pharmaceuticals, agrochemicals, and materials science .

Safety and Handling in Chemical Synthesis

Safety studies involving the compound have led to improved methods for handling potentially explosive intermediates, such as 3,5-bis(trifluoromethyl)phenyl Grignard reagents . These studies ensure that such reagents can be safely prepared and used in the synthesis of advanced intermediates .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

4-[3,5-bis(trifluoromethyl)phenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F6O2/c16-14(17,18)11-5-10(6-12(7-11)15(19,20)21)8-1-3-9(4-2-8)13(22)23/h1-7H,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIXMMDMXBCYZQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50444536 |

Source

|

| Record name | 3',5'-Bis(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid | |

CAS RN |

195457-74-0 |

Source

|

| Record name | 3′,5′-Bis(trifluoromethyl)[1,1′-biphenyl]-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=195457-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3',5'-Bis(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

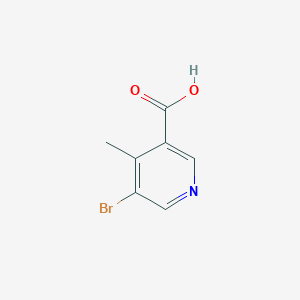

![3-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]propanoic acid](/img/structure/B1337262.png)